Cas no 1121760-03-9 (4-(4-hydroxyphenyl)-2-methylbutanoic acid)

4-(4-Hydroxyphenyl)-2-methylbutanoic acid is a phenolic carboxylic acid derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a hydroxyl group on the phenyl ring and a methyl-substituted butanoic acid chain, offering versatility as an intermediate in the synthesis of bioactive compounds. The compound's phenolic moiety may contribute to antioxidant properties, while the carboxyl group enables further functionalization, such as esterification or amidation. Its well-defined molecular architecture makes it suitable for research in medicinal chemistry, particularly in designing drug candidates or studying structure-activity relationships. The product is typically characterized by high purity and stability, ensuring reliable performance in synthetic applications.
4-(4-hydroxyphenyl)-2-methylbutanoic acid structure
1121760-03-9 structure
商品名:4-(4-hydroxyphenyl)-2-methylbutanoic acid
CAS番号:1121760-03-9
MF:C11H14O3
メガワット:194.227063655853
CID:6180184
PubChem ID:25198385

4-(4-hydroxyphenyl)-2-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(4-hydroxyphenyl)-2-methylbutanoic acid
    • 1121760-03-9
    • EN300-1845917
    • インチ: 1S/C11H14O3/c1-8(11(13)14)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3H2,1H3,(H,13,14)
    • InChIKey: BTQJYPBPWWEDTD-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C)CCC1C=CC(=CC=1)O)=O

計算された属性

  • せいみつぶんしりょう: 194.094294304g/mol
  • どういたいしつりょう: 194.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

4-(4-hydroxyphenyl)-2-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1845917-5.0g
4-(4-hydroxyphenyl)-2-methylbutanoic acid
1121760-03-9
5g
$3728.0 2023-06-01
Enamine
EN300-1845917-2.5g
4-(4-hydroxyphenyl)-2-methylbutanoic acid
1121760-03-9
2.5g
$2520.0 2023-09-19
Enamine
EN300-1845917-1.0g
4-(4-hydroxyphenyl)-2-methylbutanoic acid
1121760-03-9
1g
$1286.0 2023-06-01
Enamine
EN300-1845917-10.0g
4-(4-hydroxyphenyl)-2-methylbutanoic acid
1121760-03-9
10g
$5528.0 2023-06-01
Enamine
EN300-1845917-10g
4-(4-hydroxyphenyl)-2-methylbutanoic acid
1121760-03-9
10g
$5528.0 2023-09-19
Enamine
EN300-1845917-0.5g
4-(4-hydroxyphenyl)-2-methylbutanoic acid
1121760-03-9
0.5g
$1234.0 2023-09-19
Enamine
EN300-1845917-0.1g
4-(4-hydroxyphenyl)-2-methylbutanoic acid
1121760-03-9
0.1g
$1131.0 2023-09-19
Enamine
EN300-1845917-0.25g
4-(4-hydroxyphenyl)-2-methylbutanoic acid
1121760-03-9
0.25g
$1183.0 2023-09-19
Enamine
EN300-1845917-0.05g
4-(4-hydroxyphenyl)-2-methylbutanoic acid
1121760-03-9
0.05g
$1080.0 2023-09-19
Enamine
EN300-1845917-5g
4-(4-hydroxyphenyl)-2-methylbutanoic acid
1121760-03-9
5g
$3728.0 2023-09-19

4-(4-hydroxyphenyl)-2-methylbutanoic acid 関連文献

4-(4-hydroxyphenyl)-2-methylbutanoic acidに関する追加情報

Introduction to 4-(4-hydroxyphenyl)-2-methylbutanoic Acid (CAS No. 1121760-03-9)

4-(4-hydroxyphenyl)-2-methylbutanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1121760-03-9, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a hydroxyphenyl group and a branched butanoic acid backbone, has garnered attention due to its versatile structural properties and potential biological activities. The presence of both hydroxyl and carboxylic acid functional groups makes it a promising candidate for further investigation in drug design and synthetic chemistry.

The compound’s structure, characterized by a phenyl ring substituted at the para position with a hydroxyl group, combined with a 2-methylbutanoic acid side chain, suggests potential interactions with various biological targets. Such structural motifs are frequently explored in medicinal chemistry due to their ability to modulate enzyme activity, receptor binding, and cellular signaling pathways. The hydroxyl group, in particular, can participate in hydrogen bonding interactions, which are crucial for the specificity of molecular recognition processes.

Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic and pharmacodynamic properties of such compounds. Studies utilizing molecular docking simulations have shown that 4-(4-hydroxyphenyl)-2-methylbutanoic acid may interact with enzymes involved in metabolic pathways relevant to inflammation and oxidative stress. These interactions could make it a valuable intermediate in the development of novel therapeutics targeting chronic diseases.

In vitro studies have begun to explore the potential of 4-(4-hydroxyphenyl)-2-methylbutanoic acid as an antioxidant agent. The hydroxyphenyl moiety is known to exhibit radical-scavenging capabilities, which could be beneficial in mitigating oxidative damage associated with aging and various pathological conditions. Additionally, the carboxylic acid group may facilitate interactions with proteins and peptides, suggesting applications in peptidomimetic drug design.

The synthesis of 4-(4-hydroxyphenyl)-2-methylbutanoic acid has been optimized through multi-step organic reactions, leveraging modern catalytic methods to enhance yield and purity. Advances in green chemistry have also influenced synthetic routes, emphasizing sustainable practices such as solvent-free reactions and biocatalysis. These innovations not only improve efficiency but also reduce environmental impact, aligning with global efforts toward sustainable pharmaceutical production.

One particularly intriguing aspect of 4-(4-hydroxyphenyl)-2-methylbutanoic acid is its potential role in modulating neurotransmitter systems. The phenolic ring and hydroxyl group are reminiscent of bioactive molecules known to influence central nervous system function. Preliminary research suggests that derivatives of this compound may exhibit effects on pathways involving serotonin and dopamine, which are implicated in mood regulation and cognitive processes. Further exploration could uncover novel therapeutic strategies for neurological disorders.

The compound’s solubility profile presents an opportunity for formulation development across various administration routes. Its ability to dissolve in both polar and non-polar solvents makes it adaptable for oral, topical, or injectable formulations. This flexibility is critical for optimizing bioavailability and therapeutic efficacy in clinical settings. Additionally, its stability under standard storage conditions enhances its practicality for industrial-scale production.

Future research directions for 4-(4-hydroxyphenyl)-2-methylbutanoic acid include exploring its role in epigenetic modulation. The hydroxyl group’s ability to participate in redox reactions suggests potential interactions with epigenetic enzymes such as histone deacetylases (HDACs). Inhibiting HDACs has shown promise in preclinical models for conditions like cancer and neurodegenerative diseases, making this compound a candidate for further investigation.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical applications. High-throughput screening (HTS) campaigns can accelerate the identification of novel derivatives with enhanced biological activity. By leveraging structural analogs of 1121760-03-9, researchers can fine-tune properties such as potency, selectivity, and metabolic stability.

The regulatory landscape also plays a crucial role in advancing compounds like 4-(4-hydroxyphenyl)-2-methylbutanoic acid into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized materials meet stringent quality standards before proceeding to human testing. Regulatory agencies increasingly prioritize innovative therapeutics that address unmet medical needs, providing incentives for companies investing in early-stage research.

In conclusion, 1121760-03-9 represents a structurally interesting molecule with diverse potential applications in pharmaceutical research. Its unique combination of functional groups positions it as a valuable scaffold for drug discovery efforts targeting inflammation, oxidative stress, neurological disorders, and epigenetic modulation. As synthetic methodologies continue to evolve and computational tools become more sophisticated, 1121760-03-9 will likely remain at the forefront of medicinal chemistry innovation.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.